3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide, often involves heterocyclization of various substrates . A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Other methods include the Paal-Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide consists of a thiophene ring attached to a pyrazole ring via a three-carbon chain, which is further attached to an imidamide group.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct C-H arylation reactions with aryl or heteroaryl bromides . They can also undergo dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes .Scientific Research Applications
Antidepressant Activity
A study focused on a series of compounds structurally related to 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide demonstrated significant antidepressant activity. In particular, these compounds, synthesized through a ring closure reaction and characterized by various analytical techniques, showed reduced immobility time in animal models, suggesting potential utility as antidepressant medications. Preclinical evaluations included in silico toxicity, blood-brain barrier, and human oral absorption predictions, highlighting the compound's promising profile for further antidepressant drug development (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Another significant application of related compounds involves their antimicrobial properties. Research involving chitosan Schiff bases, incorporating thiophene and pyrazole derivatives, showcased these compounds' effectiveness against various gram-negative and gram-positive bacteria, as well as fungi. This study not only demonstrated the compounds' potent antimicrobial activity but also confirmed their non-cytotoxic nature, making them potential candidates for antimicrobial agent development (Hamed et al., 2020).
Anticancer Activity
Research into the anticancer potential of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide derivatives revealed their efficacy against leukemia cell lines. These compounds, synthesized under ultrasonic conditions to enhance efficiency, exhibited significant inhibitory concentrations against human Jurkat, RS4;11, and K562 leukemia cell lines. The findings underscore the compounds' potential as templates for developing new anticancer drugs, especially targeting leukemia (Santos et al., 2016).
properties
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYVRUKFCMXPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.